Ribalinine
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Overview
Description
Ribalinine is a quinolone alkaloid with the molecular formula C15H17NO3 . It is naturally found in plants such as Evodia lepta (Spreng.) Merr
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes to Ribalinine typically involve complex organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic conditions to form the quinolone core structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve the use of catalysts and advanced purification techniques to obtain this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Ribalinine undergoes various types of chemical reactions, including:
Oxidation: : this compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can convert this compound into its reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound derivatives.
Scientific Research Applications
Ribalinine has several applications in scientific research:
Chemistry: : this compound is used as a building block in the synthesis of more complex organic compounds.
Biology: : It is studied for its biological activity, including potential antimicrobial properties.
Medicine: : this compound is investigated for its therapeutic potential in treating various diseases.
Industry: : this compound is used in the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which Ribalinine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Ribalinine is compared with other quinolone alkaloids such as Quinine and Chloroquine . While these compounds share structural similarities, this compound has unique properties that distinguish it from its counterparts. For example, this compound may exhibit different biological activities or chemical reactivity compared to other quinolones.
List of Similar Compounds
Quinine
Chloroquine
Hydroxychloroquine
Mefloquine
Properties
CAS No. |
62928-56-7 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
HUPKGVIVTBASQC-GFCCVEGCSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Origin of Product |
United States |
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